6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677389
InChI: InChI=1S/C12H19NO/c1-9(2)10-4-3-6-12(7-5-10)11(8-13)14-12/h9-11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile

CAS No.:

Cat. No.: VC17677389

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 6-propan-2-yl-1-oxaspiro[2.6]nonane-2-carbonitrile
Standard InChI InChI=1S/C12H19NO/c1-9(2)10-4-3-6-12(7-5-10)11(8-13)14-12/h9-11H,3-7H2,1-2H3
Standard InChI Key WQMGNFMECNQBCW-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCCC2(CC1)C(O2)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile (CAS: 1866842-04-7) belongs to the class of spirocyclic compounds, defined by two rings sharing a single spiro carbon atom . The spiro[2.6] notation indicates a 2-membered epoxide ring fused to a 6-membered carbocyclic ring, forming a nonane backbone (9 atoms total). Key structural features include:

  • A propan-2-yl (isopropyl) group at position 6 of the cyclohexane ring.

  • A carbonitrile (-CN) group at position 2 of the epoxide ring.

The molecular formula is C12H19NO\text{C}_{12}\text{H}_{19}\text{NO}, with a molecular weight of 193.28 g/mol .

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous spiro compounds are typically analyzed via:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the spiro carbon, epoxide protons, and isopropyl groups.

  • Infrared (IR) Spectroscopy: A sharp peak near 2240 cm1^{-1} confirms the nitrile group .

Synthesis and Manufacturing

Synthetic Routes

Synthesis of 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile likely involves multi-step methodologies similar to those used for related spiro epoxides :

  • Cyclization: Formation of the cyclohexane ring via intramolecular aldol condensation or Diels-Alder reactions.

  • Epoxidation: Introduction of the 2-membered oxygen ring using peroxides or ozonolysis.

  • Functionalization:

    • Alkylation with 2-bromopropane to introduce the isopropyl group.

    • Nitrile incorporation via nucleophilic substitution or cyanation reactions.

Optimization Challenges

Key challenges include maintaining the stability of the strained epoxide ring during functionalization and achieving regioselective substitution at position 6. Solvent polarity and temperature control are critical to minimizing side reactions .

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular FormulaC12H19NO\text{C}_{12}\text{H}_{19}\text{NO}
Molecular Weight193.28 g/mol
Purity≥95%
Storage ConditionsCool, dry environment
Density (estimated)~1.05 g/cm3^3 *
Boiling Point (estimated)240–260°C *

*Estimated from parent compound 1-oxaspiro[2.6]nonane .

Chemical Reactivity

The compound’s reactivity is dominated by two functional groups:

  • Epoxide Ring: Susceptible to nucleophilic attack (e.g., by amines or water), leading to ring-opening reactions.

  • Nitrile Group: Can undergo hydrolysis to carboxylic acids or reduction to primary amines .

The spiro architecture imparts steric hindrance, moderating reaction kinetics compared to non-cyclic analogs.

Applications and Research Significance

Synthetic Intermediate

The compound serves as a versatile building block in organic synthesis:

  • Pharmaceuticals: Spiro structures are prevalent in bioactive molecules targeting neurological disorders.

  • Materials Science: Nitrile groups enhance thermal stability in polymers .

Biological Activity

While direct studies are scarce, structurally related spiro epoxides exhibit:

  • Antimicrobial Properties: Disruption of bacterial cell walls via epoxide reactivity.

  • Enzyme Inhibition: Conformational rigidity improves binding affinity to protease targets .

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